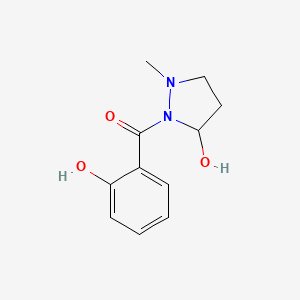![molecular formula C25H26N2O3S B5150461 N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide, also known as BPPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has shown promising results in various studies, particularly in the field of neuroscience.
Mécanisme D'action
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide exerts its neuroprotective effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is activated in response to DNA damage and leads to the depletion of cellular energy stores, ultimately resulting in cell death. By inhibiting PARP activity, this compound prevents the depletion of cellular energy stores and promotes cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce neuronal damage and improve neurological function in animal models of ischemic brain injury. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, this compound does not inhibit other enzymes that are involved in DNA repair, making it a more specific tool for studying the role of PARP in cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to reduce amyloid-beta-induced neurotoxicity in vitro, suggesting that it may have therapeutic potential in this disease. Another area of interest is its potential use in the treatment of inflammatory diseases. This compound has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis, suggesting that it may have therapeutic potential in these conditions. Finally, further research is needed to elucidate the precise mechanisms by which this compound exerts its neuroprotective and anti-inflammatory effects.
Méthodes De Synthèse
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of benzylamine and 4-fluorobenzenesulfonyl chloride in the presence of a base to form N-benzyl-4-fluorobenzenesulfonamide. This intermediate is then reacted with 1-piperidinecarboxamide to obtain the final product, this compound.
Applications De Recherche Scientifique
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a neuroprotective effect against ischemic brain injury and has also been investigated for its potential use in the treatment of Alzheimer's disease. In addition, this compound has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-benzyl-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c28-25(26-18-10-3-11-19-26)23-16-8-9-17-24(23)27(20-21-12-4-1-5-13-21)31(29,30)22-14-6-2-7-15-22/h1-2,4-9,12-17H,3,10-11,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXACXOZHSCBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)

![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)

![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)
![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![1-[2-(1-adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]-2-propanol hydrochloride](/img/structure/B5150469.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5150495.png)
